molecular formula C13H17Cl2NO B15077135 3,4-Dichloro-N,N-diethylhydrocinnamamide CAS No. 90207-29-7

3,4-Dichloro-N,N-diethylhydrocinnamamide

Cat. No.: B15077135
CAS No.: 90207-29-7
M. Wt: 274.18 g/mol
InChI Key: BFHRGATUTRRSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N,N-diethylhydrocinnamamide is an organic compound with the molecular formula C13H17Cl2NO and a molecular weight of 274.193 g/mol . This compound is characterized by the presence of two chlorine atoms attached to the benzene ring and a diethylamino group attached to the amide functionality. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N,N-diethylhydrocinnamamide typically involves the reaction of 3,4-dichlorobenzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N,N-diethylhydrocinnamamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

3,4-Dichloro-N,N-diethylhydrocinnamamide is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N,N-diethylhydrocinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Dichloro-N,N-diethylhydrocinnamamide include other dichlorinated amides and related derivatives. Some examples are:

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring and the presence of the diethylamino group. These structural features contribute to its distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

CAS No.

90207-29-7

Molecular Formula

C13H17Cl2NO

Molecular Weight

274.18 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-N,N-diethylpropanamide

InChI

InChI=1S/C13H17Cl2NO/c1-3-16(4-2)13(17)8-6-10-5-7-11(14)12(15)9-10/h5,7,9H,3-4,6,8H2,1-2H3

InChI Key

BFHRGATUTRRSQC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CCC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.